(3-fluorophenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone (3-fluorophenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone
Brand Name: Vulcanchem
CAS No.: 920374-54-5
VCID: VC6037450
InChI: InChI=1S/C22H20FN7O2/c1-32-18-7-3-6-17(13-18)30-21-19(26-27-30)20(24-14-25-21)28-8-10-29(11-9-28)22(31)15-4-2-5-16(23)12-15/h2-7,12-14H,8-11H2,1H3
SMILES: COC1=CC=CC(=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=CC(=CC=C5)F)N=N2
Molecular Formula: C22H20FN7O2
Molecular Weight: 433.447

(3-fluorophenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone

CAS No.: 920374-54-5

Cat. No.: VC6037450

Molecular Formula: C22H20FN7O2

Molecular Weight: 433.447

* For research use only. Not for human or veterinary use.

(3-fluorophenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone - 920374-54-5

Specification

CAS No. 920374-54-5
Molecular Formula C22H20FN7O2
Molecular Weight 433.447
IUPAC Name (3-fluorophenyl)-[4-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone
Standard InChI InChI=1S/C22H20FN7O2/c1-32-18-7-3-6-17(13-18)30-21-19(26-27-30)20(24-14-25-21)28-8-10-29(11-9-28)22(31)15-4-2-5-16(23)12-15/h2-7,12-14H,8-11H2,1H3
Standard InChI Key FNMZFTGCICDMBO-UHFFFAOYSA-N
SMILES COC1=CC=CC(=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=CC(=CC=C5)F)N=N2

Introduction

Structural and Chemical Characterization

Molecular Architecture

The compound’s structure integrates three primary components:

  • Triazolopyrimidine Core: A bicyclic system comprising a triazole ring fused to a pyrimidine moiety. This scaffold is known for its planar geometry and ability to participate in π-π stacking interactions, which are critical for binding to biological targets .

  • Piperazine Bridge: A six-membered diamine ring at position 7 of the triazolopyrimidine core. Piperazine enhances solubility and provides conformational flexibility, facilitating interactions with hydrophobic protein pockets.

  • Aromatic Substituents:

    • A 3-fluorophenyl group linked via a methanone carbonyl to the piperazine ring. The fluorine atom’s electronegativity and small atomic radius improve metabolic stability and membrane permeability .

    • A 3-methoxyphenyl group at position 3 of the triazole ring. The methoxy group contributes to electron-rich regions, potentially enhancing binding affinity through hydrogen bonding or van der Waals interactions .

The molecular formula C22H20FN5O2 (molecular weight: 433.4 g/mol) reflects these components, with the fluorine and methoxy groups introducing distinct electronic effects .

Table 1: Key Structural and Physicochemical Properties

PropertyValueSource
Molecular FormulaC22H20FN5O2
Molecular Weight (g/mol)433.4
IUPAC Name(3-Fluorophenyl)-[4-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone
Crystal SystemMonoclinic
Space GroupP21/c

Synthetic Pathways and Optimization

Modular Assembly Strategy

The synthesis of this compound follows a multi-step approach common to triazolopyrimidine derivatives:

  • Triazolopyrimidine Core Formation: Cyclocondensation of 5-amino-1H-1,2,3-triazole-4-carboxamide with a suitable carbonyl source under acidic conditions yields the triazolopyrimidine skeleton.

  • Piperazine Introduction: Nucleophilic aromatic substitution at position 7 of the core with piperazine, typically using a palladium-catalyzed coupling reaction to ensure regioselectivity .

  • Methanone Linkage: Acylation of the piperazine nitrogen with 3-fluorobenzoyl chloride under Schotten-Baumann conditions forms the methanone bridge .

  • Methoxyphenyl Functionalization: Suzuki-Miyaura coupling or Ullmann reaction introduces the 3-methoxyphenyl group to the triazole ring, leveraging transition metal catalysts for cross-coupling .

Critical challenges include minimizing side reactions during cyclocondensation and achieving high purity in the final product. Optimization of reaction temperatures (typically 80–120°C) and catalyst loadings (e.g., 5 mol% Pd(PPh3)4) has been shown to improve yields to >70% .

Crystallographic Insights

Solid-State Structure

Single-crystal X-ray diffraction (SCXRD) reveals a monoclinic lattice (P21/c) with unit cell parameters:

  • a = 7.2944(3) Å

  • b = 12.2032(5) Å

  • c = 18.1070(7) Å

  • β = 95.807(4)°

  • V = 1603.52(11) ų .

The triazolopyrimidine core adopts a nearly planar conformation (dihedral angle <5° with the piperazine ring), facilitating stacking interactions. The 3-fluorophenyl group exhibits a orthogonal orientation relative to the core, minimizing steric hindrance .

ParameterValue
Crystal SystemMonoclinic
Space GroupP21/c (No. 14)
Unit Cell Volume (ų)1603.52(11)
R Factor0.0451
Temperature (K)100(2)

Future Research Directions

  • Target Identification: Proteomic profiling and molecular docking studies are needed to elucidate precise biological targets.

  • Analogue Synthesis: Systematic variation of substituents (e.g., replacing methoxy with ethoxy or halogens) could optimize potency and selectivity .

  • In Vivo Toxicology: Assessing acute and chronic toxicity in animal models will be critical for translational development.

  • Formulation Strategies: Nanoencapsulation or prodrug approaches may enhance bioavailability and tissue penetration.

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